molecular formula C21H19N5O3 B2656038 (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-23-4

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2656038
CAS RN: 941895-23-4
M. Wt: 389.415
InChI Key: NFSQMQFMPMHPSB-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Photoelectric Conversion in Solar Cells

A study by Wenjun Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural similarities with the compound , for improving the photoelectric conversion efficiency of dye-sensitized solar cells. They found that co-sensitization with these dyes enhances the photoelectrical properties of the cells.

2. Synthesis of Heterocyclic Derivatives

Research by A. Bacchi et al. (2005) demonstrated the synthesis of various heterocyclic derivatives, including tetrahydrofuran, using compounds structurally related to (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea. These derivatives have potential applications in pharmaceuticals and organic chemistry.

3. Antimicrobial Activity

In the field of antimicrobial research, a study by Lan‐Qin Chai et al. (2017) found that Ni(II) complexes constructed from quinazoline-type ligands, similar to the given compound, exhibited notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.

4. Carbonic Anhydrase Inhibition

A paper by F. Çelik et al. (2014) investigated the inhibitory effects of 1,4-dihydropyrimidinone compounds, structurally related to the compound , on human carbonic anhydrase. The study highlights the potential for developing novel inhibitors for therapeutic purposes.

5. Synthesis of Novel Compounds

Further, research by Y. M. Elkholy and M. A. Morsy (2006) involved the synthesis of new compounds utilizing structural elements similar to (E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This work contributes to the expansion of chemical libraries for various applications.

properties

IUPAC Name

1-(2-cyanophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-4,6,8-10,15H,5,7,11,13H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVQXNJJTSOUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

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